molecular formula C9H13ClN2 B1363431 5-Chloro-2-(isopropylamino)aniline CAS No. 89659-68-7

5-Chloro-2-(isopropylamino)aniline

Cat. No. B1363431
CAS RN: 89659-68-7
M. Wt: 184.66 g/mol
InChI Key: JZZYUYHBBMUCEY-UHFFFAOYSA-N
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Description

5-Chloro-2-(isopropylamino)aniline is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 . It is also known by the IUPAC name 4-chloro-1-N-propan-2-ylbenzene-1,2-diamine .


Synthesis Analysis

The synthesis of 5-Chloro-2-(isopropylamino)aniline could potentially be achieved through a series of reactions starting from m-dichlorobenzene. The process involves nitrification to produce 2,4-dichloronitrobenzenes, followed by high-pressure amination . Another method involves chlorine-amine exchange from the corresponding 2,4-dichloronitrobenzene, using ammonia .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(isopropylamino)aniline consists of a benzene ring substituted with a chlorine atom and an isopropylamino group . The InChI Key for this compound is JZZYUYHBBMUCEY-UHFFFAOYSA-N .

Scientific Research Applications

  • Chemical Reactivity Studies :

    • 5-Chloro-2-(isopropylamino)aniline, a type of chlorinated aniline, has been studied for its reactivity with various chemical compounds. For example, reactions of 5-substituted-2, 3-dichloronaphthoquinones with aniline have been investigated, highlighting the effects of the 5-substituent on reactivity at the 2-and 3-positions of the molecule (Kasai et al., 1969).
  • Detection and Analysis :

    • The compound's derivatives have been used in the development of fluorescent probes for detecting nerve agent mimics, showcasing its role in the fabrication of sensitive and selective detection systems (Huo et al., 2019).
    • Additionally, it has been applied in methods for the rapid determination of aniline metabolites in various samples, demonstrating its utility in analytical chemistry (Orejuela & Silva, 2005).
  • Synthesis and Characterization :

    • Studies have been conducted on the synthesis of new compounds using 5-Chloro-2-(isopropylamino)aniline, contributing to the development of novel chemicals and materials (Zhao et al., 2016).
  • Biological and Environmental Applications :

    • Research has explored the application of 5-Chloro-2-(isopropylamino)aniline and its derivatives in biological and environmental contexts, such as examining their interactions with DNA or proteins, and assessing their impact on environmental systems (Penner & Early, 1972).

properties

IUPAC Name

4-chloro-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZYUYHBBMUCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370918
Record name 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(isopropylamino)aniline

CAS RN

89659-68-7
Record name 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-N-isopropyl-2-nitroaniline (8 g) was dissolved in ethanol (20 ml) and thereto zinc powder (9.8 g) was added, and concentrated hydrochloric acid (20 ml) was added in portions. The mixture was neutralized with aqueous ammonia and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was distilled (bp 90° C./0.4 mmHg) to give 2-amino-4-chloro-N-isopropylaniline (4.2 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.8 g
Type
catalyst
Reaction Step Four

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